molecular formula C13H9BrO B8574999 4'-Bromobiphenyl-3-carbaldehyde

4'-Bromobiphenyl-3-carbaldehyde

Cat. No.: B8574999
M. Wt: 261.11 g/mol
InChI Key: NUYZWLPOJXVBOJ-UHFFFAOYSA-N
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Description

4'-Bromobiphenyl-3-carbaldehyde is a brominated aromatic aldehyde characterized by a biphenyl backbone with a bromine substituent at the 4' position and an aldehyde functional group at the 3 position. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and materials science applications. Its structure combines the electronic effects of the bromine atom (electron-withdrawing) and the aldehyde group (polar and reactive), making it a versatile precursor in cross-coupling reactions and nucleophilic additions.

Properties

Molecular Formula

C13H9BrO

Molecular Weight

261.11 g/mol

IUPAC Name

3-(4-bromophenyl)benzaldehyde

InChI

InChI=1S/C13H9BrO/c14-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-15/h1-9H

InChI Key

NUYZWLPOJXVBOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)Br)C=O

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Intermediate in Chemical Reactions
4'-Bromobiphenyl-3-carbaldehyde serves as a valuable intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of biphenyl derivatives that are key components in agrochemicals and pharmaceuticals. The compound can undergo various reactions such as nucleophilic additions and cross-coupling reactions, which are essential for constructing complex molecular architectures.

Synthesis of Functionalized Biphenyls
The compound can be utilized to synthesize functionalized biphenyls through palladium-catalyzed cross-coupling reactions with organometallic reagents. For instance, reactions involving this compound and boronic acids yield valuable biphenyl derivatives that exhibit enhanced biological activity and stability .

Material Science

Liquid Crystals
this compound is significant in the development of liquid crystal materials. The structural properties of biphenyl compounds make them suitable for liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs). The incorporation of bromine into the biphenyl structure enhances the thermal stability and electro-optical properties of these materials, making them ideal for high-performance electronic applications .

Polymer Science
In polymer chemistry, this compound can be used to create polymers with specific electronic properties. Its ability to undergo polymerization reactions allows for the development of conductive polymers that are utilized in various electronic devices .

Medicinal Chemistry

Pharmaceutical Intermediates
The compound is also explored as an intermediate in the synthesis of pharmaceutical agents. Its derivatives have shown potential activity against various biological targets, including anti-cancer properties and antimicrobial effects. Research indicates that modifications on the biphenyl scaffold can lead to compounds with improved pharmacokinetic profiles .

Metabolism Studies
Studies on the metabolism of this compound reveal insights into its biotransformation pathways, which are crucial for understanding its safety and efficacy as a drug candidate. Research has shown that cytochrome P450 enzymes play a significant role in the metabolic processes involving this compound .

Case Study 1: Synthesis of Antifungal Agents

A study demonstrated the synthesis of arylated carboxamides using this compound as an intermediate. The resulting compounds exhibited antifungal activity against Uromyces phaseoli, indicating the potential application of this compound in agricultural chemistry .

Case Study 2: Development of OLED Materials

Research involving the use of this compound in OLED technology highlighted its role in enhancing device efficiency. By modifying the electronic properties through bromination, researchers achieved improved light-emitting characteristics in OLED devices .

Comparison with Similar Compounds

Table 1: Comparative Properties of 4'-Bromobiphenyl-3-carbaldehyde and 4-(Bromomethyl)benzaldehyde

Property This compound 4-(Bromomethyl)benzaldehyde References
Molecular Formula C₁₃H₉BrO C₈H₇BrO
Substituents Bromo (4'), aldehyde (3) Bromomethyl (4), aldehyde (1)
Molecular Weight ~261.1 g/mol ~199.0 g/mol
Reactivity Biphenyl backbone enhances conjugation Bromomethyl group facilitates alkylation
Hazard Profile Not reported in sources Skin/eye irritation; requires first aid

Key Observations:

Reactivity : The bromomethyl group in 4-(Bromomethyl)benzaldehyde is highly reactive in alkylation reactions, whereas the bromine in this compound may participate in Suzuki-Miyaura cross-coupling reactions.

Hazard Data: For 4-(Bromomethyl)benzaldehyde, immediate first aid measures (e.g., eye flushing, skin washing) are mandated due to irritancy risks, though toxicological data remain incomplete .

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 4'-Bromobiphenyl-3-carbaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling between 3-bromoaryl halides and boronic acid derivatives. For example, coupling 3-bromobenzaldehyde with a bromophenyl boronic acid precursor under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol) at 80–90°C . Post-coupling oxidation of intermediate alcohols to aldehydes can be achieved using mild oxidizing agents like pyridinium chlorochromate (PCC). Reaction optimization should focus on catalyst loading, solvent polarity, and temperature to minimize side products.

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column and UV detection (λ = 254 nm) is recommended for purity assessment, using gradient elution with acetonitrile/water . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation: the aldehyde proton typically appears as a singlet near δ 10.0 ppm, while aromatic protons show splitting patterns consistent with substitution patterns. Mass spectrometry (EI-MS) should confirm the molecular ion peak at m/z 275 (C₁₃H₉BrO⁺).

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Due to potential respiratory and dermal hazards, use fume hoods, nitrile gloves, and safety goggles. Storage should be in airtight containers at 2–8°C to prevent aldehyde oxidation. Spill management requires neutralization with sodium bisulfite and disposal via approved hazardous waste channels .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve ambiguities in molecular geometry?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) data should be processed using SHELXL for small-molecule refinement. Key parameters include anisotropic displacement parameters for bromine atoms and restraint of the aldehyde group’s planar geometry. Hydrogen bonding interactions (e.g., C=O···H contacts) can be modeled with DFIX and DANG instructions to improve accuracy. Discrepancies in bond lengths (>0.02 Å) may require re-examination of crystal quality or twinning .

Q. How should researchers address contradictions in spectroscopic data during reaction monitoring?

  • Methodological Answer : Conflicting NMR or IR signals (e.g., unexpected aldehyde oxidation byproducts) necessitate orthogonal validation. For example, combine 2D NMR (HSQC, HMBC) to confirm connectivity and in-situ FTIR to track carbonyl stretching frequencies (~1700 cm⁻¹). If inconsistencies persist, employ controlled experiments (e.g., varying reaction atmospheres to rule out aerial oxidation) .

Q. What mechanistic insights can be gained from isotopic labeling studies of this compound?

  • Methodological Answer : Deuterium labeling at the aldehyde position (e.g., using D₂O exchange or synthetic incorporation) can elucidate reaction pathways in catalytic processes. For instance, tracking deuterium retention in coupling reactions via mass spectrometry reveals whether proton transfer steps are rate-limiting. Similarly, ¹³C-labeled aldehydes help map nucleophilic attack sites in condensation reactions .

Data Analysis and Interpretation

Q. How can researchers differentiate between isomeric byproducts in biphenyl aldehyde syntheses?

  • Methodological Answer : Use High-Resolution Mass Spectrometry (HRMS) to distinguish isomers with identical nominal masses but divergent exact masses (e.g., 4'- vs. 3'-bromo isomers). Chromatographic separation via HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) can resolve enantiomers, while NOESY NMR correlations identify spatial proximity of substituents .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement Design of Experiments (DoE) to identify critical factors (e.g., stoichiometry, catalyst age). Statistical tools like ANOVA can quantify the impact of variables on yield and purity. For reproducibility, standardize purification protocols (e.g., recrystallization from ethyl acetate/hexane) and document solvent lot numbers .

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